molecular formula C27H23ClN4O3S B2893231 N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide CAS No. 892384-76-8

N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide

Cat. No. B2893231
M. Wt: 519.02
InChI Key: RSRFMTTXNSXOSG-UHFFFAOYSA-N
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Description

A compound’s description would typically include its IUPAC name, molecular formula, and molecular weight. The compound’s role or use in the scientific or industrial context would also be described.



Synthesis Analysis

This would involve a detailed explanation of the chemical reactions and processes used to synthesize the compound. It would include the starting materials, reagents, and conditions required for the synthesis.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity with other substances and the types of chemical reactions it undergoes.


Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

Heterocyclic compounds featuring similar complex structures have been synthesized to explore their chemical reactivity and potential applications in medicinal chemistry. For instance, studies on thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine derivatives have revealed a variety of reactions leading to the formation of compounds with potential biological activities. These reactions include the treatment with acetic anhydride, acid chloride, hydrazine hydrate, and other bifunctional compounds, yielding a range of heterocyclic compounds like pyrazolo, chromeno, pyrimido, and thiopyrimidine derivatives (Elian, Abdelhafiz, & abdelreheim, 2014).

Antitumor Activity

The structural framework of these compounds has been evaluated for antitumor activities. A notable study synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and tested their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, certain derivatives exhibited mild to moderate antitumor activity, demonstrating the potential therapeutic applications of such complex heterocyclic compounds (El-Morsy, El-Sayed, & Abulkhair, 2017).

Coordination Chemistry and Antioxidant Activity

Complexes formed from pyrazole-acetamide derivatives have been studied for their structure and antioxidant activity. The formation of coordination complexes with Co(II) and Cu(II) ions and their characterization through various spectroscopic methods have revealed insights into the effects of hydrogen bonding on self-assembly processes. These studies also highlight the significant antioxidant activity of these complexes, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis and Biological Evaluation

The synthesis of novel derivatives featuring the chloroacetamide moiety and their subsequent biological evaluation for properties such as antitumor, antimicrobial, and anti-inflammatory activities underscores the broad applicability of these compounds in pharmaceutical research. For example, compounds showing significant anti-inflammatory activity have been synthesized, showcasing the potential for the development of new therapeutic agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-15-6-8-17(9-7-15)25-31-26-22(11-21-18(13-33)12-29-16(2)24(21)35-26)27(32-25)36-14-23(34)30-20-5-3-4-19(28)10-20/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFMTTXNSXOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

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